Physicochemical Properties of Fomesafen Sodium for Environmental Modeling: An In-depth Technical Guide
Physicochemical Properties of Fomesafen Sodium for Environmental Modeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Fomesafen (B1673529) sodium, a selective herbicide, with a focus on data relevant to environmental modeling. The information is compiled from regulatory documents, scientific literature, and chemical databases to support researchers and scientists in assessing the environmental fate and transport of this compound.
Introduction
Fomesafen sodium, the sodium salt of Fomesafen, is a widely used herbicide for the control of broadleaf weeds in various crops.[1][2] Its environmental behavior is governed by a range of physicochemical properties that influence its mobility, persistence, and potential for off-site transport. Understanding these properties is crucial for developing accurate environmental models to predict its distribution and impact on different environmental compartments, including soil, water, and air. This guide summarizes key quantitative data, outlines the standard experimental protocols for their determination, and provides visual representations of its environmental fate pathways.
Physicochemical Properties of Fomesafen Sodium
The following tables summarize the key physicochemical properties of Fomesafen sodium. It is important to note that some properties are reported for the parent acid, Fomesafen, as they are closely related and often used in regulatory assessments. Values can vary depending on experimental conditions such as temperature and pH.
Table 1: Identification and General Properties
| Property | Value | Reference(s) |
| Common Name | Fomesafen sodium | [3] |
| CAS Number | 108731-70-0 | [1][3] |
| Molecular Formula | C15H9ClF3N2NaO6S | [3] |
| Molecular Weight | 460.7 g/mol | [3] |
| Physical State | White crystalline solid | [1] |
| Dissociation Constant (pKa) | 2.83 at 20°C (for Fomesafen) | [4] |
Table 2: Properties for Environmental Modeling
| Property | Value | Reference(s) |
| Water Solubility | - 600,000 mg/L for sodium salt - pH-dependent for Fomesafen acid: - 91 mg/L (pH 5) - 1,200 mg/L (pH 7) - 10,000 mg/L (pH 9) | [4][5][6] |
| Vapor Pressure | < 4 x 10-9 kPa at 20°C (for Fomesafen) | [4] |
| Henry's Law Constant | < 2 x 10-7 Pa m³/mol at 20°C (pH 7.0 for Fomesafen) | [4] |
| Octanol-Water Partition Coefficient (log Kow) | -1.2 (for Fomesafen sodium) 3.4 at pH 4 (for Fomesafen) | [4][7] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Average is 60 mL/g for the Na salt. Varies with soil type and pH, with reported ranges from 58 to 1467 mL g−1 for Fomesafen. Sorption increases as pH decreases. | [6][8] |
| Hydrolysis Half-Life | Stable to hydrolysis; estimated half-life of about 3 years at 25°C, not pH-dependent. | [9] |
| Photodegradation Half-Life in Water | Slow, with a reported half-life of 49 to 289 days. | [10] |
| Aerobic Soil Metabolism Half-Life | Persistent, with reported half-lives ranging from 50 to 150 days in surface soils under actual use conditions. Can be as long as 1 year in northern aerobic soils. | [9][10] |
| Anaerobic Soil Metabolism Half-Life | Rapid degradation, with a half-life of less than 3 weeks. | [5] |
Experimental Protocols
The physicochemical properties listed above are typically determined for regulatory purposes using standardized and internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals and the EPA Office of Chemical Safety and Pollution Prevention (OCSPP) series. These protocols ensure data quality and comparability across different laboratories.
Water Solubility (OECD 105)
The water solubility of a compound is determined by either the column elution method or the flask method.
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Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is measured after reaching equilibrium.
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Methodology:
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A preliminary test is conducted to estimate the approximate solubility.
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For the flask method, a sufficient amount of the substance is added to water in a flask and agitated at a constant temperature until equilibrium is reached.
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The solution is then centrifuged or filtered to remove undissolved particles.
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The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).
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The experiment is performed at a controlled temperature, typically 20°C.
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Vapor Pressure (OECD 104)
Vapor pressure is a measure of a substance's volatility.
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Principle: Various methods can be used, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range.
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Methodology (Static Method):
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A known amount of the substance is introduced into a vacuum-sealed container equipped with a pressure measuring device.
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The container is thermostated at the desired temperature.
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The pressure of the vapor in equilibrium with the substance is measured.
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Measurements are taken at a minimum of two different temperatures.
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Octanol-Water Partition Coefficient (Kow) (OECD 107, 117, 123)
The octanol-water partition coefficient is a measure of a substance's lipophilicity.
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Principle: The shake-flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium is reached. The HPLC method (OECD 117) estimates Kow based on the retention time on a reverse-phase HPLC column. The slow-stirring method (OECD 123) is used for highly hydrophobic substances.
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Methodology (Shake-Flask Method):
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A solution of the test substance in either n-octanol or water is prepared.
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The solution is mixed with the other solvent (water or n-octanol, respectively) in a vessel.
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The mixture is shaken until partitioning equilibrium is achieved.
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The phases are separated by centrifugation.
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The concentration of the substance in both the n-octanol and water phases is determined.
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The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Soil Adsorption/Desorption (OECD 106)
The soil adsorption coefficient (Koc) indicates the tendency of a chemical to bind to soil organic matter.
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Principle: The batch equilibrium method is commonly used. The test substance in solution is brought into contact with a soil sample, and the distribution of the substance between the soil and the aqueous phase is measured at equilibrium.
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Methodology:
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A solution of the test substance in 0.01 M CaCl2 is prepared.
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The solution is added to a known amount of soil in a centrifuge tube.
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The tubes are agitated for a defined period to reach equilibrium.
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The soil and solution are separated by centrifugation.
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The concentration of the test substance remaining in the supernatant is measured.
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The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in solution.
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The adsorption coefficient (Kd) is calculated, and this is then normalized to the organic carbon content of the soil to give the Koc value.
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Environmental Fate and Transport
The physicochemical properties of Fomesafen sodium dictate its behavior in the environment. Its high water solubility and low Koc value suggest a potential for mobility in soil and leaching into groundwater.[2] However, its degradation, particularly under anaerobic conditions, can mitigate this potential.
Degradation Pathways
Fomesafen sodium is primarily degraded in the environment through microbial processes. It is relatively stable to hydrolysis.[9] In soil, it can undergo both aerobic and anaerobic degradation. The major degradation product identified in field studies is fomesafen amine.[10]
Caption: Environmental fate and transport pathways of Fomesafen sodium.
Experimental Workflow for Soil Adsorption/Desorption Study
The following diagram illustrates a typical workflow for determining the soil adsorption/desorption coefficient (Koc) based on the OECD 106 guideline.
Caption: Workflow for determining soil adsorption coefficient (Koc).
Conclusion
The physicochemical properties of Fomesafen sodium indicate that it is a water-soluble, non-volatile herbicide with a potential for leaching in soils with low organic matter content. However, its environmental persistence is significantly influenced by microbial degradation, which is more rapid under anaerobic conditions. The data and experimental protocols presented in this guide provide a foundation for researchers to develop and parameterize environmental models to accurately predict the fate and transport of Fomesafen sodium in various environmental scenarios. Accurate modeling, in turn, supports informed risk assessments and sustainable use of this herbicide.
References
- 1. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. Fomesafen sodium | C15H9ClF3N2NaO6S | CID 9570991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. isws.illinois.edu [isws.illinois.edu]
- 6. Fomesafen | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 8. Adsorption, desorption and persistence of fomesafen in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
